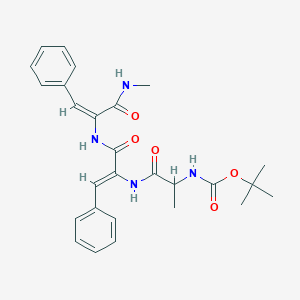

![molecular formula C14H12 B131108 2-Methyl-3H-cyclopenta[a]naphthalene CAS No. 150096-60-9](/img/structure/B131108.png)

2-Methyl-3H-cyclopenta[a]naphthalene

Overview

Description

“2-Methyl-3H-cyclopenta[a]naphthalene” is a chemical compound with the molecular formula C14H12 . It is also known by other names such as “3H-Benz[e]indene, 2-methyl-”, “2-Methyl-3H-benz[e]indene”, and "2-METHYL-3H-BENE[E]INDENE" .

Synthesis Analysis

The synthesis of “this compound” involves several steps. One approach involves the use of TiCl4-catalyzed reactions of 1-trimethylsilyloxycyclopentene with arylacetaldehydes . Another method involves the ammonolysis of a precursor compound, followed by reduction and subsequent dehydration of the reduced product .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a cyclopenta[a]naphthalene ring with a methyl group attached . The InChI string representation of the molecule is “InChI=1S/C14H12/c1-10-8-12-7-6-11-4-2-3-5-13(11)14(12)9-10/h2-7,9H,8H2,1H3” and the canonical SMILES representation is "CC1=CC2=C(C1)C=CC3=CC=CC=C32" .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 180.24 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 320.8±17.0 °C at 760 mmHg, and a flash point of 154.2±11.7 °C . It has no hydrogen bond donors or acceptors, and no freely rotating bonds .Scientific Research Applications

Formation and Reactivity in Chemical Processes

Formation in Combustion and Space Settings : A study by Li, Zhao, & Kaiser (2023) discusses the formation of 3H-cyclopenta[a]naphthalene and related compounds in high-temperature environments like combustion systems and space. The research emphasizes the significance of methyl-substituted aromatic reactants in forming these compounds.

Synthesis and Reactivity : Asachenko et al. (2008) investigated the synthesis and reactions of 8-Methoxy-5-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene, providing insights into oxidation, bromination, and bond cleavage reactions (Asachenko et al., 2008).

Interaction with Other Chemicals

- Host-Guest Chemistry : The interaction of naphthalene and its methyl derivatives with cyclodextrins in an aqueous medium was studied by Fujiki, Deguchi, & Sanemasa (1988), offering insights into the formation constants and association complexes in host-guest chemistry (Fujiki, Deguchi, & Sanemasa, 1988).

Environmental and Biochemical Implications

- Degradation in Groundwater : Meckenstock, Safinowski, & Griebler (2004) explored the anaerobic degradation of polycyclic aromatic hydrocarbons (PAHs), including 2-methylnaphthalene, highlighting their significance as groundwater contaminants (Meckenstock, Safinowski, & Griebler, 2004).

Potential Pharmaceutical Applications

- DNA Binding Agent : A study by Kundu (1980) synthesized 2-(carbamylmethyl)-8-hydroxy-3H-cyclopental[a]naphthalene as a potential DNA binding agent, demonstrating its inhibitory effect on leukemic cells (Kundu, 1980).

Kinetic and Mechanistic Studies

Gas-phase Reactions with Nitrate Radical : Phousongphouang & Arey (2002) measured rate constants for gas-phase reactions of alkylnaphthalenes, including methylnaphthalenes, with nitrate radicals, providing valuable data for atmospheric chemistry (Phousongphouang & Arey, 2002).

Methylation Kinetics : Güleç, Özen, Niftaliyeva, Aydın, Simsek, & Karaduman (2017) investigated the kinetics of naphthalene methylation over Fe/ZSM-5 zeolite catalysts, focusing on reaction mechanisms and product selectivity (Güleç et al., 2017).

Safety and Hazards

Mechanism of Action

Mode of Action

It is known that the compound can be formed via reactions of 5- and 6-indenyl radicals with vinylacetylene . The reaction mechanisms involve the initial formation of van-der-Waals complexes followed by addition of the 5- and 6-indenyl radicals to vinylacetylene via submerged barriers, followed by isomerization (hydrogen shifts, ring closures), and termination via atomic hydrogen elimination accompanied by aromatization .

Action Environment

The action of 2-Methyl-3H-cyclopenta[a]naphthalene can potentially occur in cold molecular clouds such as Taurus Molecular Cloud-1 (TMC-1) at temperatures as low as 10 K . .

Properties

IUPAC Name |

2-methyl-3H-cyclopenta[a]naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12/c1-10-8-12-7-6-11-4-2-3-5-13(11)14(12)9-10/h2-7,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGQLRATYHGTEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C1)C=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345132 | |

| Record name | 2-Methyl-3H-cyclopenta[a]naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150096-60-9 | |

| Record name | 2-Methyl-3H-cyclopenta[a]naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanehydrazonoylchloride, 2-[(2-chlorophenyl)amino]-2-oxo-N-phenyl-](/img/structure/B131028.png)

![6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B131038.png)

![5-[(2-Chloroethyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B131039.png)

![4-Chloro-alpha-[methyl(trifluoroacetyl)amino]-benzeneacetic acid](/img/structure/B131056.png)